Ethyl 2-chloro-5-fluoropyridine-4-acetate
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Overview
Description
Ethyl 2-chloro-5-fluoropyridine-4-acetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-5-fluoropyridine-4-acetate typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where diazonium salts are converted to fluoropyridines using fluorinating agents . Another method involves the use of selective fluorination reagents to introduce the fluorine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-5-fluoropyridine-4-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 2-chloro-5-fluoropyridine-4-acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of new agrochemicals with improved properties.
Materials Science: It is utilized in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-fluoropyridine-4-acetate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of specific biochemical pathways, making it useful in drug design and development .
Comparison with Similar Compounds
2-Chloro-5-fluoropyridine: A closely related compound with similar reactivity and applications.
4-Fluoropyridine: Another fluorinated pyridine with distinct properties and uses.
2-Chloro-4-fluoropyridine: Similar in structure but with different substitution patterns, leading to varied reactivity.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-fluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-8(10)12-5-7(6)11/h3,5H,2,4H2,1H3 |
InChI Key |
GXJYMNUDLDZFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
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